molecular formula C6H16O8P2 B609893 PEG2-bis(phosphonic acid) CAS No. 116604-42-3

PEG2-bis(phosphonic acid)

Cat. No. B609893
CAS RN: 116604-42-3
M. Wt: 278.13
InChI Key: WFYMNIPZKITWCE-UHFFFAOYSA-N
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Description

PEG2-bis(phosphonic acid) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number is 116604-42-3 .


Molecular Structure Analysis

The molecular formula of PEG2-bis(phosphonic acid) is C6H16O8P2 . The molecular weight is 278.1 g/mol .


Physical And Chemical Properties Analysis

PEG2-bis(phosphonic acid) has a molecular weight of 278.1 g/mol and a molecular formula of C6H16O8P2 . It’s a PEG-based PROTAC linker .

Scientific Research Applications

Separation Processes

PEG2-bis(phosphonic acid) polymers are utilized in separation science due to their metal-binding properties. They are particularly effective in ion exchange resins and chelating resins , which are crucial for efficient separation technologies. These polymers are designed to engineer selectivity towards targeted substrates, especially from multicomponent solutions .

Concrete Admixtures

In the construction industry, PEG2-bis(phosphonic acid) derivatives serve as dispersion agents in concrete admixtures. They enhance the water-reducing properties and anti-clay abilities of polycarboxylate superplasticizers (PCEs), improving the fluidity and workability of concrete .

Biomedical Research

PEG2-bis(phosphonic acid) is used as a non-cleavable linker for bio-conjugation in the development of targeted drug delivery systems. The phosphonic acid groups provide a strong binding affinity to various substrates, which is beneficial for creating stable bioconjugates .

Optical Imaging Probes

This compound is also instrumental in the creation of optical imaging probes . Short PEG-linkers, like PEG2-bis(phosphonic acid), improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes, which are used for diagnostic imaging in medicine .

Scale and Corrosion Inhibition

PEG2-bis(phosphonic acid) exhibits strong metal-binding abilities, making it a valuable component in the formulation of agents that inhibit scale and corrosion. This application is particularly relevant in industrial water treatment processes .

Polymer Chemistry

The compound plays a significant role in the polymer chemistry of phosphorus. It is used in synthesizing polymers with stable C-P bonds or inorganic acids derivatives, contributing to the development of new materials with unique properties .

properties

IUPAC Name

2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYMNIPZKITWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCP(=O)(O)O)OCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG2-bis(phosphonic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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